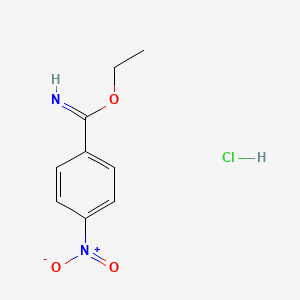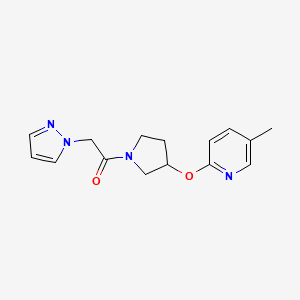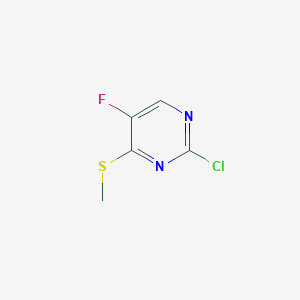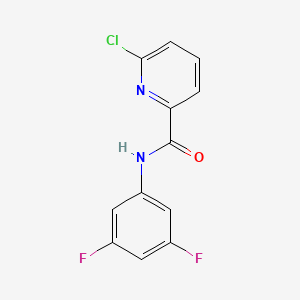
Ethyl 4-nitrobenzene-1-carboximidate hydrochloride
概要
説明
Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is a chemical compound used in scientific research. It is a type of carboximidate, which are organic compounds that can be thought of as esters formed between an imidic acid (R-C (=NR’)OH) and an alcohol, with the general formula R-C (=NR’)OR" .
Synthesis Analysis
Imidates, such as Ethyl 4-nitrobenzene-1-carboximidate hydrochloride, may be generated by a number of synthetic routes . They are generally formed by the Pinner reaction, which proceeds via the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, which are sometimes referred to as Pinner salts .Molecular Structure Analysis
The molecular formula of Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is C9H11ClN2O3 . It is also known as imino ethers, since they resemble imines (>C=N-) with an oxygen atom connected to the carbon atom of the C=N double bond .Chemical Reactions Analysis
Carboximidates are good electrophiles and undergo a range of addition reactions . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters RC (OR) 3 .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is 230.64824 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.科学的研究の応用
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) has been used in the Lossen rearrangement for synthesizing hydroxamic acids from carboxylic acids. This process involves the conversion of carboxylic acids to their corresponding hydroxamic acids, followed by the synthesis of ureas through the reaction with an amine. This method is noted for its good yields, absence of racemization, compatibility with various protecting groups, and environmental friendliness due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).
Ethoxylation and Kinetic Studies
The ethoxylation of p-chloronitrobenzene, a reaction related to ethyl 4-nitrobenzene-1-carboximidate hydrochloride, has been studied using ultrasound irradiation and phase-transfer catalysts. This research focuses on the kinetics of nucleophilic substitution reactions, providing insights into the effects of various factors like catalyst amount, agitation speed, and temperature on the reaction conversion (Wang & Rajendran, 2007).
Chiral 1′,2′-Seco-Nucleosides Synthesis
A practical and efficient synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride (a compound structurally similar to ethyl 4-nitrobenzene-1-carboximidate hydrochloride) has been described. This synthesis is part of the process for forming chiral 1′,2′-seco-nucleosides of ribavirin, showcasing the compound's potential in nucleoside modification (Vemishetti, Leiby, Abushanab, & Panzica, 1988).
Dissociative Electron Attachment Studies
Research into temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including structures related to ethyl 4-nitrobenzene-1-carboximidate hydrochloride, provides valuable information on the electronic properties and behavior of these compounds under electron impact. This knowledge is crucial for understanding the fundamental interactions in gas-phase chemistry and physics (Asfandiarov et al., 2007).
特性
IUPAC Name |
ethyl 4-nitrobenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-3-5-8(6-4-7)11(12)13;/h3-6,10H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCWXDCMAFVBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-nitrobenzene-1-carboximidate hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)
![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)
![2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978055.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2978056.png)

![2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2978058.png)
![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)

![2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane](/img/structure/B2978064.png)



![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2978071.png)
![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)